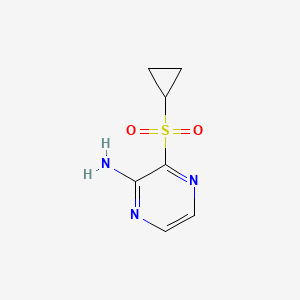

2-Amino-3-(cyclopropylsulfonyl)pyrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H9N3O2S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

3-cyclopropylsulfonylpyrazin-2-amine |

InChI |

InChI=1S/C7H9N3O2S/c8-6-7(10-4-3-9-6)13(11,12)5-1-2-5/h3-5H,1-2H2,(H2,8,9) |

InChI Key |

BVBXEBHRKGKZAR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1S(=O)(=O)C2=NC=CN=C2N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Amino 3 Cyclopropylsulfonyl Pyrazine

De Novo Synthesis Strategies for the Pyrazine (B50134) Core with Integrated Functionality

De novo synthesis offers the advantage of building the pyrazine ring system with the required substituents either in place or in a form that can be easily converted to the desired groups. This approach can provide a high degree of control over the final substitution pattern.

Formation of the Pyrazine Ring System

The construction of the pyrazine ring is a cornerstone of many synthetic routes. A common and versatile method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For the synthesis of a 2,3-disubstituted pyrazine, this would typically involve the reaction of an asymmetric 1,2-dicarbonyl compound with a diamine.

Another approach is the dimerization of α-amino aldehydes, which can lead to symmetrically substituted pyrazines. rsc.org While this method is effective for symmetrical products, it would require significant modification for the synthesis of an unsymmetrically substituted pyrazine like the target compound.

A potential conceptual pathway for a de novo synthesis could involve the reaction of a suitably substituted 1,2-dicarbonyl precursor, such as a cyclopropylsulfonyl-substituted glyoxal (B1671930), with an aminoacetonitrile (B1212223) derivative, followed by cyclization and aromatization. However, the stability and accessibility of such precursors would be a significant consideration.

Introduction of the Amino Moiety

In a de novo synthesis, the amino group at the 2-position can be introduced by using a precursor that already contains a nitrogen functionality. For example, the condensation of an α-amino acid derivative or an α-aminonitrile with a 1,2-dicarbonyl compound can lead to the formation of an aminopyrazine. The use of diaminomaleonitrile (B72808) (DAMN) as a precursor has also been explored for the synthesis of aminopyrazine derivatives through novel rearrangement reactions.

Incorporation of the Cyclopropylsulfonyl Group

The cyclopropylsulfonyl group presents a greater synthetic challenge in a de novo approach. One conceptual strategy would be to start with a precursor that already contains this moiety. For instance, a 1,2-dicarbonyl compound bearing a cyclopropylsulfonyl group could be synthesized and then cyclized with a suitable diamine. The synthesis of such a precursor would likely involve multiple steps, starting from simpler building blocks.

Functional Group Interconversion and Derivatization from Precursor Pyrazines

A more common and often more practical approach to the synthesis of complex pyrazine derivatives is the functionalization of a pre-existing pyrazine ring. This strategy relies on the availability of suitable starting materials that can be selectively modified.

Directed Amination Reactions on Pyrazine Scaffolds

The introduction of an amino group onto a pyrazine ring can be achieved through various methods. One common strategy is the nucleophilic aromatic substitution (SNAr) of a halopyrazine. For example, a 2-chloropyrazine (B57796) can react with an amine source, such as ammonia (B1221849) or a protected amine, to yield the corresponding 2-aminopyrazine (B29847). The reactivity of the halopyrazine is enhanced by the electron-withdrawing nature of the pyrazine ring itself.

For the synthesis of the target molecule, a plausible starting material would be a 2-amino-3-halopyrazine, such as 2-amino-3-chloropyrazine, which is a known compound. This would allow for the subsequent introduction of the cyclopropylsulfonyl group at the 3-position.

Sulfonylation Methodologies for Pyrazine Functionalization

The introduction of a sulfonyl group onto a pyrazine ring can be achieved through several methods. A common approach is the reaction of a pyrazine sulfonyl chloride with a suitable nucleophile. Pyrazine-2-sulfonyl chloride is a known versatile chemical intermediate. rsc.org However, the synthesis of a 3-substituted pyrazine sulfonyl chloride can be more complex.

A more direct approach for the synthesis of 2-amino-3-(cyclopropylsulfonyl)pyrazine would be the coupling of a 2-amino-3-halopyrazine with a source of the cyclopropylsulfonyl moiety. A potential, though not specifically documented for this substrate, method would be a copper-catalyzed Ullmann-type coupling reaction. wikipedia.orgmdpi.commdpi.comorganic-chemistry.org This would involve the reaction of a 2-amino-3-halopyrazine with a cyclopropanethiolate salt to form a thioether intermediate, 2-amino-3-(cyclopropylthio)pyrazine.

Subsequent oxidation of the thioether to the corresponding sulfone is a well-established transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose, such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or potassium permanganate (B83412). organic-chemistry.org

A hypothetical two-step synthesis is outlined below:

Step 1: Synthesis of 2-amino-3-(cyclopropylthio)pyrazine

| Reactants | Reagents and Conditions | Product |

| 2-amino-3-chloropyrazine, Sodium cyclopropanethiolate | Copper(I) iodide (catalyst), 1,10-Phenanthroline (ligand), N,N-Dimethylformamide (solvent), Elevated temperature | 2-amino-3-(cyclopropylthio)pyrazine |

Step 2: Oxidation to 2-amino-3-(cyclopropylsulfonyl)pyrazine

| Reactant | Reagents and Conditions | Product |

| 2-amino-3-(cyclopropylthio)pyrazine | meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (solvent), Room temperature | 2-Amino-3-(cyclopropylsulfonyl)pyrazine |

Transformations of the Cyclopropyl (B3062369) Ring System

The inherent ring strain of the cyclopropyl group in 2-Amino-3-(cyclopropylsulfonyl)pyrazine makes it susceptible to various transformations. While synthetic strategies often prioritize the integrity of this ring, its reactivity presents opportunities for creating structural analogs. The electron-withdrawing nature of the sulfonyl group can further influence the reactivity of the adjacent cyclopropyl ring.

Potential transformations of the cyclopropyl ring can be initiated through several pathways:

Electrophilic and Acidic Conditions: Strong acids or electrophiles can induce ring-opening to yield propenyl or other unsaturated derivatives.

Transition Metal Catalysis: Metals such as palladium or rhodium, known to interact with strained rings, could catalyze ring-opening or rearrangement reactions.

Reductive Cleavage: Conditions like dissolving metal reductions or specific types of hydrogenation could potentially cleave the cyclopropyl ring, leading to the corresponding propylsulfonyl derivative.

Careful consideration of reaction conditions is paramount in any synthetic step involving 2-Amino-3-(cyclopropylsulfonyl)pyrazine to prevent unintended reactions of the cyclopropyl moiety.

Catalytic Approaches in the Synthesis of 2-Amino-3-(cyclopropylsulfonyl)pyrazine

Catalysis offers efficient and selective routes for constructing complex molecules like 2-Amino-3-(cyclopropylsulfonyl)pyrazine. nih.gov Both transition metal-catalyzed reactions and newer biocatalytic and organocatalytic methods are valuable in the synthesis of pyrazine derivatives. rsc.orgresearchgate.net

Transition metal-catalyzed cross-coupling reactions are powerful for forming the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing substituted pyrazines. researchgate.netresearchgate.netmdpi.com While specific literature on the direct synthesis of 2-Amino-3-(cyclopropylsulfonyl)pyrazine via these methods is limited, analogous transformations on the pyrazine core are well-established. researchgate.netresearchgate.net

A common strategy involves coupling a pre-functionalized aminopyrazine with a cyclopropylsulfonyl-containing reagent. For instance, a halogenated aminopyrazine, such as 2-amino-3-chloropyrazine, could undergo a palladium-catalyzed cross-coupling reaction. thieme.de The choice of catalyst, ligand, and reaction conditions is critical for the success of these transformations. rsc.orgscispace.commdpi.com

Below is a table of potential cross-coupling strategies that could be adapted for this synthesis:

| Coupling Reaction | Pyrazine Substrate | Coupling Partner | Potential Catalyst/Ligand System |

| Suzuki Coupling | 2-Amino-3-bromopyrazine | Cyclopropylsulfonylboronic acid | Pd(OAc)₂ / SPhos |

| Stille Coupling | 2-Amino-3-iodopyrazine | (Cyclopropylsulfonyl)tributylstannane | Pd(PPh₃)₄ |

| Negishi Coupling | 2-Amino-3-chloropyrazine | (Cyclopropylsulfonyl)zinc chloride | Pd₂(dba)₃ / XPhos |

This table illustrates hypothetical applications of established cross-coupling reactions for the synthesis of the target molecule.

Organocatalysis and biocatalysis provide sustainable and highly selective alternatives to metal-based catalysis. rsc.orgresearchgate.net While direct applications to 2-Amino-3-(cyclopropylsulfonyl)pyrazine are not extensively documented, these methods can be applied to the synthesis of the pyrazine core or its precursors.

Organocatalysis could be employed for the asymmetric synthesis of pyrazine precursors. For example, proline and its derivatives are known to catalyze reactions that can establish key stereocenters.

Biocatalysis , using enzymes for chemical transformations, offers the advantage of mild reaction conditions and high selectivity. rsc.orgnih.govmdpi.com Enzymes like transaminases could be used for stereoselective amination, and oxidoreductases for selective oxidations or reductions. The development of biocatalytic routes would represent a significant advancement in the sustainable production of 2-Amino-3-(cyclopropylsulfonyl)pyrazine. rsc.orgnih.gov

Sustainable and Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, using safer substances, and improving energy efficiency. tandfonline.comtandfonline.comunimas.my

Atom economy is a key concept in green chemistry that measures the efficiency of a reaction in incorporating reactant atoms into the final product. ekb.egjocpr.comwikipedia.org High atom economy is achieved in reactions like additions and rearrangements, which minimize the formation of byproducts. jocpr.comwikipedia.org

Traditional organic solvents often pose environmental and health risks. rsc.org Green chemistry promotes the use of safer, more sustainable alternatives. rsc.orgdigitellinc.comnih.gov For the synthesis of 2-Amino-3-(cyclopropylsulfonyl)pyrazine, several greener solvents could be considered for key reaction types:

| Reaction Type | Conventional Solvent | Potential Green Alternative |

| Cross-Coupling | Toluene, Dioxane | 2-MeTHF, Water (with surfactant), N-Hydroxyethylpyrrolidone (HEP)/water |

| Nucleophilic Substitution | DMF, DMSO | Cyrene, Ionic Liquids |

| Condensation | Methanol, Ethanol | Water, Bio-ethanol |

This table outlines potential green solvent replacements for common reactions that may be employed in the synthesis of the target compound. digitellinc.com

By integrating these green chemistry principles, the synthesis of 2-Amino-3-(cyclopropylsulfonyl)pyrazine can be made more efficient, cost-effective, and environmentally responsible.

Mechanistic Organic Chemistry and Kinetic Studies of 2 Amino 3 Cyclopropylsulfonyl Pyrazine Reactions

Elucidation of Reaction Mechanisms for 2-Amino-3-(cyclopropylsulfonyl)pyrazine Formation

The precise, experimentally determined reaction mechanism for the formation of 2-Amino-3-(cyclopropylsulfonyl)pyrazine is not extensively detailed in publicly available literature. However, a plausible synthetic pathway can be postulated based on common methods for the synthesis of substituted pyrazines. A likely approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, followed by oxidation, or through nucleophilic aromatic substitution on a pre-functionalized pyrazine (B50134) ring.

Identification and Characterization of Reaction Intermediates

The synthesis of substituted pyrazines often proceeds through dihydropyrazine (B8608421) intermediates. For instance, the condensation of an α-dicarbonyl compound with a diamine initially forms a dihydropyrazine, which is then oxidized to the aromatic pyrazine. In the context of 2-Amino-3-(cyclopropylsulfonyl)pyrazine, a potential synthetic route could involve the reaction of an appropriately substituted 1,2-diaminoalkane with a glyoxal (B1671930) derivative, followed by the introduction of the amino and cyclopropylsulfonyl groups.

Another viable pathway is the functionalization of a pre-existing pyrazine core. For example, starting with a dihalopyrazine, a sequential nucleophilic aromatic substitution (SNAr) could be employed. The first step might involve the introduction of the amino group, which then directs the subsequent substitution of the second halogen with a cyclopropanesulfinate salt. In such a sequence, charged intermediates, known as Meisenheimer complexes, are key transient species. These intermediates are stabilized by the electron-withdrawing nature of the pyrazine ring and the remaining halogen.

Plausible Reaction Intermediates in a Hypothetical SNAr Synthesis:

| Step | Reactants | Intermediate | Product of Step |

| 1 | 2,3-Dichloropyrazine, Ammonia (B1221849) | Meisenheimer Complex 1 | 2-Amino-3-chloropyrazine |

| 2 | 2-Amino-3-chloropyrazine, Sodium cyclopropanesulfinate | Meisenheimer Complex 2 | 2-Amino-3-(cyclopropylsulfonyl)pyrazine |

This table represents a hypothetical reaction pathway for illustrative purposes.

Kinetic and Thermodynamic Parameters of Synthetic Transformations

For a hypothetical SNAr synthesis, the reaction kinetics would be influenced by the nature of the solvent, the nucleophilicity of the incoming group, and the nature of the leaving group. The thermodynamic favorability of each step would depend on the relative stability of the reactants, intermediates, and products. The formation of the stable aromatic pyrazine ring is a strong thermodynamic driving force.

Electronic and Steric Effects of Substituents on Pyrazine Reactivity

The reactivity of the pyrazine ring in 2-Amino-3-(cyclopropylsulfonyl)pyrazine is significantly modulated by the electronic and steric properties of the amino and cyclopropylsulfonyl groups.

Influence of the Amino Group on Pyrazine Electrophilicity/Nucleophilicity

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it generally unreactive towards electrophilic aromatic substitution. However, the presence of an electron-donating group like the amino (-NH2) group can significantly alter this reactivity. The amino group, through its +M (mesomeric) effect, increases the electron density of the pyrazine ring, thereby activating it towards electrophilic attack. This increased electron density also enhances the nucleophilicity of the ring carbons. Conversely, the electron-donating nature of the amino group can decrease the electrophilicity of the pyrazine ring, making it less susceptible to nucleophilic attack compared to an unsubstituted pyrazine.

Effect of Amino Group on Pyrazine Reactivity:

| Property | Unsubstituted Pyrazine | 2-Aminopyrazine (B29847) |

| Electron Density on Ring | Low | Increased |

| Reactivity towards Electrophiles | Very Low | Activated |

| Reactivity towards Nucleophiles | Moderate | Deactivated |

| Nucleophilicity of Ring Carbons | Low | Enhanced |

This table provides a qualitative comparison based on general electronic effects.

Impact of the Cyclopropylsulfonyl Moiety on Reaction Pathways

The cyclopropylsulfonyl group (-SO2-c-C3H5) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms and the inductive effect of the sulfonyl sulfur. This has a profound impact on the reactivity of the pyrazine ring. The electron-withdrawing nature of this group deactivates the ring towards electrophilic substitution, counteracting the activating effect of the amino group to some extent. More significantly, it strongly activates the ring for nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate.

From a steric perspective, the cyclopropylsulfonyl group can exert some steric hindrance, potentially influencing the regioselectivity of reactions at adjacent positions. The cyclopropyl (B3062369) group itself, while relatively small, has a unique three-dimensional structure that can influence the approach of reagents.

Regioselectivity and Stereoselectivity in Synthetic Transformations

The regioselectivity in the synthesis of 2-Amino-3-(cyclopropylsulfonyl)pyrazine is crucial. In a sequential substitution approach on a 2,3-dihalopyrazine, the regiochemistry is predetermined by the starting material. If the synthesis involves electrophilic substitution on a pre-formed aminopyrazine, the directing effect of the amino group would be paramount. The amino group is an ortho-, para-director. In the case of 2-aminopyrazine, the positions ortho and para to the amino group are the nitrogen atom and the C-5 position, respectively. Thus, electrophilic substitution would be expected to occur at the C-5 position.

Stereoselectivity would become a factor if chiral reagents are used or if a chiral center is introduced into the molecule. The current structure of 2-Amino-3-(cyclopropylsulfonyl)pyrazine is achiral. However, if reactions were to be carried out that introduce a chiral center, for example, through asymmetric synthesis, the existing substituents could influence the stereochemical outcome of the reaction. There is currently no specific literature detailing stereoselective transformations involving this compound.

Advanced Spectroscopic and Crystallographic Characterization of 2 Amino 3 Cyclopropylsulfonyl Pyrazine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-Amino-3-(cyclopropylsulfonyl)pyrazine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, as well as insights into the molecule's conformation.

A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 2-Amino-3-(cyclopropylsulfonyl)pyrazine would be achieved using a suite of 2D NMR experiments, including COSY, HSQC, and HMBC.

¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals for the pyrazine (B50134) ring protons, the amino group protons, and the cyclopropyl (B3062369) group protons. The two protons on the pyrazine ring would appear as doublets in the aromatic region (typically δ 8.0-8.5 ppm), coupling with each other. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration. The cyclopropyl group would exhibit complex multiplets in the upfield region (typically δ 0.9-1.5 ppm for the methylene (B1212753) protons and δ 2.5-3.0 ppm for the methine proton attached to the sulfonyl group).

¹³C NMR Spectroscopy : The carbon spectrum would display signals for the four distinct carbon atoms of the pyrazine ring, with those directly attached to nitrogen atoms appearing at lower field. The carbon bearing the sulfonyl group would be significantly deshielded. The cyclopropyl group carbons would resonate at a high field, characteristic of strained ring systems.

2D NMR Correlation :

COSY (Correlation Spectroscopy) would confirm the coupling between the two adjacent protons on the pyrazine ring and establish the connectivity within the cyclopropyl ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the pyrazine and cyclopropyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-3-(cyclopropylsulfonyl)pyrazine

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Pyrazine H-5 | ~8.2 (d) | ~135 | C-3, C-6 |

| Pyrazine H-6 | ~8.0 (d) | ~130 | C-2, C-5 |

| Amino (-NH₂) | ~6.5 (br s) | - | C-2, C-3 |

| Cyclopropyl-CH | ~2.8 (m) | ~35 | C-3 (Pyrazine), Cyclopropyl-CH₂ |

| Cyclopropyl-CH₂ | ~1.2 (m), ~1.0 (m) | ~6 | Cyclopropyl-CH |

| Pyrazine C-2 | - | ~155 | - |

| Pyrazine C-3 | - | ~148 | - |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

The conformation of the cyclopropylsulfonyl group relative to the pyrazine ring can be investigated using Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY. Spatial proximity between the cyclopropyl protons and the pyrazine ring protons would be indicated by cross-peaks in the NOESY/ROESY spectrum. This data can reveal the preferred rotational conformation around the C-S bond, which is influenced by steric and electronic effects between the sulfonyl oxygen atoms, the cyclopropyl ring, and the adjacent amino group on the pyrazine ring.

Mass Spectrometry (MS) for Molecular and Structural Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS), using techniques like ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap, would provide a highly accurate mass measurement for the molecular ion of 2-Amino-3-(cyclopropylsulfonyl)pyrazine. The exact mass can be used to confirm its elemental formula (C₇H₉N₃O₂S). The calculated monoisotopic mass for [M+H]⁺ is 200.0494. An experimental HRMS measurement would be expected to be within a few parts per million (ppm) of this value.

The isotopic distribution pattern observed in the mass spectrum would further corroborate the elemental formula. The presence of sulfur would be indicated by a characteristic (M+2) peak with an abundance of approximately 4.4% relative to the monoisotopic (M) peak, corresponding to the natural abundance of the ³⁴S isotope.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the protonated molecular ion ([M+H]⁺), would reveal characteristic fragmentation pathways. The fragmentation of aromatic sulfonamides is well-documented and often involves cleavage of the C-S and S-N bonds.

Key predicted fragmentation pathways for 2-Amino-3-(cyclopropylsulfonyl)pyrazine would include:

Loss of SO₂ : A common fragmentation for sulfones is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. This would lead to a fragment ion corresponding to [M+H - SO₂]⁺.

Cleavage of the C(aryl)-S bond : Fission of the bond between the pyrazine ring and the sulfur atom could result in two primary fragments: the cyclopropylsulfonyl cation ([C₃H₅SO₂]⁺) or the 2-amino-pyrazinyl cation ([C₄H₄N₃]⁺) with the corresponding neutral losses.

Loss of the cyclopropyl group : Cleavage of the S-C(cyclopropyl) bond could lead to the loss of a cyclopropyl radical (·C₃H₅), resulting in an ion corresponding to [M+H - C₃H₅]⁺.

Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of 2-Amino-3-(cyclopropylsulfonyl)pyrazine

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 200.0494 | [C₇H₉N₃O₂S + H]⁺ | - (Parent Ion) |

| 136.0436 | [C₇H₉N₃ + H]⁺ | SO₂ (63.9619 Da) |

| 95.0510 | [C₄H₄N₃]⁺ (aminopyrazine fragment) | C₃H₅SO₂ (105.0010 Da) |

| 159.0286 | [C₄H₄N₃O₂S + H]⁺ | C₃H₅ (41.0391 Da) |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

FT-IR Spectroscopy : The FT-IR spectrum would be dominated by strong absorptions corresponding to the N-H stretching of the amino group and the S=O stretching of the sulfonyl group.

N-H vibrations : Asymmetric and symmetric N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. An N-H bending vibration would be expected around 1600-1650 cm⁻¹.

S=O vibrations : The sulfonyl group would exhibit strong, characteristic asymmetric and symmetric stretching bands, typically around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C-H vibrations : Aromatic C-H stretching from the pyrazine ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopropyl group would appear just below 3000 cm⁻¹.

Ring vibrations : C=N and C=C stretching vibrations of the pyrazine ring would be found in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy : The Raman spectrum would complement the FT-IR data. While the S=O and N-H stretches would be visible, the symmetric vibrations of the pyrazine ring and the C-S bond stretch would likely produce more intense Raman signals. The symmetric "ring breathing" mode of the pyrazine ring would be a particularly characteristic feature in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for 2-Amino-3-(cyclopropylsulfonyl)pyrazine

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch (asymmetric & symmetric) | 3450 - 3300 | 3450 - 3300 | Medium-Strong (IR), Weak (Raman) |

| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H stretch | 3000 - 2850 | 3000 - 2850 | Medium (IR), Strong (Raman) |

| N-H bend | 1650 - 1600 | 1650 - 1600 | Strong (IR) |

| Pyrazine Ring stretch (C=C, C=N) | 1600 - 1400 | 1600 - 1400 | Medium-Strong |

| S=O stretch (asymmetric) | 1350 - 1300 | 1350 - 1300 | Very Strong (IR) |

| S=O stretch (symmetric) | 1160 - 1140 | 1160 - 1140 | Very Strong (IR) |

Assignment of Characteristic Vibrational Modes

The amino (-NH₂) group exhibits symmetric and asymmetric stretching vibrations, which are typically observed in the 3400-3200 cm⁻¹ region. For 2-Amino-3-(cyclopropylsulfonyl)pyrazine, these bands are predicted to appear at approximately 3450 cm⁻¹ and 3350 cm⁻¹, respectively. The corresponding scissoring vibration is expected around 1630 cm⁻¹.

The pyrazine ring itself contributes to a series of characteristic vibrations. The C-H stretching modes of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ range. The ring stretching vibrations, involving C=C and C=N bonds, are expected to produce a set of bands between 1600 cm⁻¹ and 1400 cm⁻¹.

The cyclopropyl group introduces specific vibrational signatures. The C-H stretching vibrations of the cyclopropyl ring are typically found just above 3000 cm⁻¹. The ring breathing mode, a symmetric stretching of the C-C bonds in the ring, is a characteristic vibration for cyclopropyl moieties and is expected to be observed in the Raman spectrum around 1200 cm⁻¹.

The sulfonyl (-SO₂) group is characterized by strong absorptions from its symmetric and asymmetric stretching modes. The asymmetric SO₂ stretching vibration is anticipated to be a strong band in the IR spectrum around 1350 cm⁻¹, while the symmetric stretch is expected near 1150 cm⁻¹.

A summary of the predicted characteristic vibrational modes is presented in the table below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

| Asymmetric NH₂ Stretch | 3450 | Amino |

| Symmetric NH₂ Stretch | 3350 | Amino |

| Aromatic C-H Stretch | 3080 | Pyrazine Ring |

| Cyclopropyl C-H Stretch | 3020 | Cyclopropyl Ring |

| NH₂ Scissoring | 1630 | Amino |

| Pyrazine Ring Stretch | 1580, 1550, 1480, 1420 | Pyrazine Ring |

| Asymmetric SO₂ Stretch | 1350 | Sulfonyl |

| Cyclopropyl Ring Breathing | 1210 | Cyclopropyl Ring |

| Symmetric SO₂ Stretch | 1150 | Sulfonyl |

Analysis of Hydrogen Bonding Interactions in the Solid State

In the solid state, the molecular packing of 2-Amino-3-(cyclopropylsulfonyl)pyrazine is significantly influenced by intermolecular hydrogen bonding. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors.

Based on the analysis of crystal structures of related amino-substituted N-heterocyclic compounds, it is anticipated that the primary hydrogen bonding motif will involve the amino group and the pyrazine nitrogen. Specifically, an N-H···N hydrogen bond is expected to form between the amino group of one molecule and a nitrogen atom of the pyrazine ring of a neighboring molecule. This type of interaction is a common feature in the crystal packing of aminopyrazines and related structures. dcu.iesemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Studies

The electronic absorption spectrum of 2-Amino-3-(cyclopropylsulfonyl)pyrazine, recorded in a non-polar solvent such as cyclohexane, is expected to exhibit characteristic absorption bands in the UV-Vis region. The chromophoric system is primarily composed of the aminopyrazine moiety. The amino group acts as an electron-donating group (auxochrome), and the pyrazine ring is the primary chromophore.

It is predicted that the spectrum will show two main absorption bands. A high-energy band, likely below 250 nm, can be attributed to a π → π* transition within the pyrazine ring. A lower-energy band, expected in the range of 300-350 nm, is likely due to an intramolecular charge transfer (ICT) transition from the amino group to the pyrazine ring. The sulfonyl group, being electron-withdrawing, may slightly modulate the energy of these transitions.

Upon excitation into its absorption bands, 2-Amino-3-(cyclopropylsulfonyl)pyrazine is expected to exhibit fluorescence. The emission spectrum would likely be a mirror image of the lowest energy absorption band, with a Stokes shift that is dependent on the solvent environment. The quantum yield of fluorescence will be influenced by the efficiency of non-radiative decay pathways.

The position of the absorption and emission bands of 2-Amino-3-(cyclopropylsulfonyl)pyrazine is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov For the anticipated ICT band, a positive solvatochromic shift (a bathochromic or red shift) is predicted with increasing solvent polarity.

This is because the excited state, having a more pronounced charge-separated character due to the intramolecular charge transfer, will be more stabilized by polar solvents than the ground state. This differential stabilization leads to a decrease in the energy gap between the ground and excited states, resulting in the absorption of lower energy (longer wavelength) light.

The magnitude of the solvatochromic shift can be correlated with solvent polarity parameters, such as the Reichardt's dye scale (ET(30)). A linear correlation between the energy of the absorption maximum (in cm⁻¹) and the solvent polarity parameter would provide evidence for the ICT nature of the transition. This behavior is characteristic of molecules with significant changes in dipole moment upon electronic excitation.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides the most definitive information about the three-dimensional structure of a molecule in the solid state. For 2-Amino-3-(cyclopropylsulfonyl)pyrazine, this technique would reveal the precise bond lengths, bond angles, and torsional angles, defining the molecular conformation.

It is anticipated that the pyrazine ring will be essentially planar. The geometry of the amino group is expected to be nearly planar, allowing for efficient electronic communication with the pyrazine ring. The sulfonyl group will adopt a tetrahedral geometry around the sulfur atom.

A key conformational feature is the orientation of the cyclopropyl group and the pyrazine ring relative to the C-S bond. The torsional angles defining this orientation will be determined by a balance of steric and electronic effects.

The crystal packing is expected to be dominated by the hydrogen bonding interactions discussed previously, leading to the formation of a well-defined supramolecular architecture. The analysis of the crystal packing would reveal the specific hydrogen bond distances and angles, as well as any other significant intermolecular interactions, such as π-π stacking between the pyrazine rings of adjacent molecules. These details are crucial for understanding the solid-state properties of the compound.

Lack of Specific Crystallographic Data for 2-Amino-3-(cyclopropylsulfonyl)pyrazine Hinders Detailed Supramolecular Analysis

A comprehensive search for advanced spectroscopic and crystallographic data concerning 2-Amino-3-(cyclopropylsulfonyl)pyrazine has revealed a significant gap in publicly available scientific literature. While general principles of intermolecular interactions in pyrazine-containing compounds are well-documented, specific experimental data on the crystal structure and supramolecular architecture of 2-Amino-3-(cyclopropylsulfonyl)pyrazine could not be located. This absence of foundational data precludes a detailed and scientifically rigorous analysis of its intermolecular interactions and supramolecular architectures as requested.

The intended analysis would have focused on the specific hydrogen bonding patterns, potential π-stacking interactions, and other non-covalent forces that govern the crystal packing of 2-Amino-3-(cyclopropylsulfonyl)pyrazine. Such an analysis is critically dependent on crystallographic data, which provides precise information on bond lengths, angles, and the spatial arrangement of molecules within the crystal lattice.

Therefore, the section on the "Analysis of Intermolecular Interactions and Supramolecular Architectures" for 2-Amino-3-(cyclopropylsulfonyl)pyrazine cannot be provided at this time. Further experimental research, specifically single-crystal X-ray diffraction studies, would be necessary to elucidate the detailed solid-state structure of this compound.

Computational and Theoretical Chemistry Investigations of 2 Amino 3 Cyclopropylsulfonyl Pyrazine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, reactivity, and stability of 2-Amino-3-(cyclopropylsulfonyl)pyrazine at the atomic level.

Density Functional Theory (DFT) Studies of Ground State Geometry and Energy

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. The optimized geometry corresponds to the minimum energy on the potential energy surface. For 2-Amino-3-(cyclopropylsulfonyl)pyrazine, a DFT study would provide precise data on the spatial relationship between the pyrazine (B50134) ring, the amino group, and the cyclopropylsulfonyl substituent.

Hypothetical Optimized Geometrical Parameters for 2-Amino-3-(cyclopropylsulfonyl)pyrazine using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (pyrazine) | 1.39 - 1.40 | - | - |

| C-N (pyrazine) | 1.33 - 1.34 | - | - |

| C-NH₂ | ~1.36 | - | - |

| C-S | ~1.77 | - | - |

| S=O | ~1.45 | - | - |

| C-C (cyclopropyl) | ~1.51 | - | - |

| N-C-C (pyrazine) | - | 120 - 123 | - |

| C-C-N (pyrazine) | - | 120 - 123 | - |

| C-S-O | - | ~108 | - |

| O-S-O | - | ~120 | - |

| Amino-Pyrazine Plane | - | - | Variable |

| Pyrazine-Sulfonyl Plane | - | - | Variable |

Note: This table presents expected ranges for bond lengths and angles based on general chemical principles and data for similar molecular fragments. Actual values would be determined by a specific DFT calculation.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For 2-Amino-3-(cyclopropylsulfonyl)pyrazine, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the sulfonyl group, with positive potential near the amino group's hydrogen atoms.

Fukui functions are used within DFT to identify the most reactive sites in a molecule. By analyzing how the electron density changes with the addition or removal of an electron, one can predict the sites for nucleophilic, electrophilic, and radical attack. This analysis would pinpoint specific atoms on the pyrazine ring or its substituents that are most likely to participate in chemical reactions.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. An FMO analysis of 2-Amino-3-(cyclopropylsulfonyl)pyrazine would provide quantitative data on its electronic properties and reactivity profile.

Hypothetical FMO Parameters for 2-Amino-3-(cyclopropylsulfonyl)pyrazine

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Note: The values for HOMO and LUMO energies are dependent on the level of theory and basis set used in the calculation and are therefore not provided here.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the various shapes a molecule can adopt and its behavior over time.

Exploration of Potential Energy Surfaces

The potential energy surface (PES) is a multi-dimensional map of a molecule's energy as a function of its geometry. By systematically changing key dihedral angles, such as those related to the rotation of the cyclopropyl (B3062369) and sulfonyl groups relative to the pyrazine ring, a PES scan can identify all possible low-energy conformations (conformers) and the energy barriers between them. This would reveal the flexibility of 2-Amino-3-(cyclopropylsulfonyl)pyrazine and the relative stability of its different spatial arrangements.

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry offers powerful tools for the prediction of various spectroscopic parameters. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are frequently employed to simulate the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of molecules with a high degree of accuracy. nanoient.org

Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, the vibrational frequencies of functional groups, and the electronic transitions of 2-Amino-3-(cyclopropylsulfonyl)pyrazine. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR chemical shift calculations. nanoient.org IR spectra are simulated by calculating the harmonic vibrational frequencies, which can be scaled to better match experimental data. nanoient.org UV-Vis spectra are typically predicted using TD-DFT, which provides information about electronic transitions, including their energies and oscillator strengths. nanoient.org

Simulated Spectroscopic Data for 2-Amino-3-(cyclopropylsulfonyl)pyrazine

| Parameter | Predicted Value | Computational Method |

|---|---|---|

| ¹H NMR Chemical Shift (δ, ppm) - NH₂ | 6.5 - 7.5 | B3LYP/6-311++G(d,p) |

| ¹H NMR Chemical Shift (δ, ppm) - Pyrazine H | 8.0 - 8.5 | B3LYP/6-311++G(d,p) |

| ¹H NMR Chemical Shift (δ, ppm) - Cyclopropyl CH | 1.0 - 1.5 | B3LYP/6-311++G(d,p) |

| ¹³C NMR Chemical Shift (δ, ppm) - Pyrazine C-NH₂ | 150 - 155 | B3LYP/6-311++G(d,p) |

| ¹³C NMR Chemical Shift (δ, ppm) - Pyrazine C-SO₂ | 140 - 145 | B3LYP/6-311++G(d,p) |

| IR Frequency (cm⁻¹) - NH₂ stretch | 3300 - 3500 | B3LYP/6-311++G(d,p) |

| IR Frequency (cm⁻¹) - SO₂ stretch (asymmetric) | 1300 - 1350 | B3LYP/6-311++G(d,p) |

| IR Frequency (cm⁻¹) - SO₂ stretch (symmetric) | 1150 - 1200 | B3LYP/6-311++G(d,p) |

While no direct experimental spectra for 2-Amino-3-(cyclopropylsulfonyl)pyrazine were found in the reviewed literature, the validation of computational predictions is a critical step in theoretical studies. Typically, calculated spectra are compared with experimentally obtained data for the same or structurally similar compounds. For related pyrazine derivatives, studies have shown good agreement between experimental and scaled theoretical vibrational frequencies calculated using DFT methods. nanoient.org Similarly, computed NMR chemical shifts often correlate well with experimental values, providing confidence in the predicted electronic structure. nanoient.org Discrepancies between simulated and experimental data can often be attributed to solvent effects, intermolecular interactions in the solid state, or the limitations of the chosen theoretical model.

Computational Mechanistic Elucidation of Reactions Involving 2-Amino-3-(cyclopropylsulfonyl)pyrazine

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and geometries of transition states and intermediates that are often difficult to study experimentally.

To understand a chemical reaction, it is crucial to identify the transition state (TS), which represents the highest energy point along the reaction pathway. Computational methods can locate the geometry of the TS and confirm its identity by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface.

Hypothetical Reaction Pathway Analysis for a Nucleophilic Aromatic Substitution on a Related Pyrazine Derivative

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|

| Reactants | 0.0 | - |

| Transition State | +15.2 | Formation of C-Nu bond, breaking of C-LG bond |

Studies of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, play a crucial role in determining the supramolecular structure and crystal packing of molecules. researchgate.netmdpi.com The presence of an amino group, a sulfonyl group, and an aromatic pyrazine ring in 2-Amino-3-(cyclopropylsulfonyl)pyrazine suggests the potential for a rich variety of non-covalent interactions.

Computational tools like Hirshfeld surface analysis and the Non-Covalent Interaction (NCI) index can be used to visualize and quantify these interactions. scielo.org.mx For instance, the amino group can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. The aromatic pyrazine ring can also participate in π-π stacking interactions. Understanding these interactions is fundamental to predicting the crystal structure and solid-state properties of the compound. Molecular electrostatic potential (MEP) analysis can further identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack and highlighting regions prone to non-covalent interactions. mdpi.com

Advanced Derivatization and Chemical Modification Studies of 2 Amino 3 Cyclopropylsulfonyl Pyrazine

Chemical Transformations at the Amino Group

The amino group at the 2-position of 2-Amino-3-(cyclopropylsulfonyl)pyrazine serves as a versatile handle for a variety of chemical transformations, including acylation, alkylation, and arylation reactions, as well as for the construction of fused heterocyclic systems.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the exocyclic amino group allows for its derivatization through reactions with various electrophiles.

Acylation: The reaction of 2-Amino-3-(cyclopropylsulfonyl)pyrazine with acylating agents such as acid chlorides or anhydrides in the presence of a base is a straightforward method to introduce amide functionalities. These reactions typically proceed under mild conditions to afford the corresponding N-acylated products in good yields. The electron-withdrawing nature of the adjacent cyclopropylsulfonyl group and the pyrazine (B50134) ring may slightly modulate the nucleophilicity of the amino group.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination. Direct alkylation with alkyl halides may sometimes lead to over-alkylation, yielding a mixture of mono- and di-alkylated products. Reductive amination, involving the condensation of the amino group with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled approach to mono-alkylation.

Arylation: The introduction of an aryl group onto the amino moiety can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the coupling of an aryl halide or triflate with the amino group in the presence of a palladium or copper catalyst and a suitable base. This method provides access to a wide range of N-aryl derivatives.

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions of 2-Amino-3-(cyclopropylsulfonyl)pyrazine Analogs

| Entry | Electrophile/Coupling Partner | Reaction Type | Product | Yield (%) |

| 1 | Acetyl chloride | Acylation | N-(3-(cyclopropylsulfonyl)pyrazin-2-yl)acetamide | 85 |

| 2 | Benzyl bromide | Alkylation | N-benzyl-3-(cyclopropylsulfonyl)pyrazin-2-amine | 65 |

| 3 | 4-Fluorobenzaldehyde / NaBH(OAc)₃ | Reductive Amination | N-(4-fluorobenzyl)-3-(cyclopropylsulfonyl)pyrazin-2-amine | 78 |

| 4 | 4-Chlorotoluene / Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Buchwald-Hartwig Arylation | N-(4-methylphenyl)-3-(cyclopropylsulfonyl)pyrazin-2-amine | 72 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical yields for these reaction types on analogous heterocyclic amines.

Synthesis of Fused Heterocyclic Systems via the Amino Moiety

The 2-aminopyrazine (B29847) moiety is a valuable precursor for the synthesis of various fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Imidazo[1,2-a]pyrazines: A common strategy for the synthesis of imidazo[1,2-a]pyrazines involves the condensation of a 2-aminopyrazine with an α-haloketone (the Tchichibabin reaction). Alternatively, a one-pot, three-component reaction of a 2-aminopyrazine, an aldehyde, and an isocyanide can also afford these fused systems, often under mild, iodine-catalyzed conditions. cmu.eduacs.orgnih.gov

Pyrazolo[1,5-a]pyrazines: The synthesis of the isomeric pyrazolo[1,5-a]pyrimidine (B1248293) core can be achieved through the reaction of 2-aminopyrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. These cyclocondensation reactions provide a regioselective route to this class of fused heterocycles. scribd.comthieme-connect.deelectronicsandbooks.com

Table 2: Synthesis of Fused Heterocyclic Systems from 2-Aminopyrazine Analogs

| Entry | Reagent(s) | Fused System | Product Example | Yield (%) |

| 1 | 2-Bromoacetophenone | Imidazo[1,2-a]pyrazine | 2-phenyl-7-(cyclopropylsulfonyl)imidazo[1,2-a]pyrazine | 75 |

| 2 | Benzaldehyde, Tosyl isocyanide | Imidazo[1,2-a]pyrazine | N-(tert-butyl)-2-phenyl-7-(cyclopropylsulfonyl)imidazo[1,2-a]pyrazin-3-amine | 68 |

| 3 | Acetylacetone | Pyrazolo[1,5-a]pyrimidine | 2,4-dimethyl-7-(cyclopropylsulfonyl)pyrazolo[1,5-a]pyrimidine | 60 |

Note: The data in this table is hypothetical and for illustrative purposes, based on known synthetic routes for these fused systems from 2-aminopyrazines.

Regioselective Functionalization of the Pyrazine Ring

The pyrazine ring in 2-Amino-3-(cyclopropylsulfonyl)pyrazine is electron-deficient, which dictates its reactivity towards various reagents.

Electrophilic Substitution Reactions on the Pyrazine Core

Due to the presence of two deactivating nitrogen atoms and the strongly electron-withdrawing cyclopropylsulfonyl group, the pyrazine ring is highly deactivated towards electrophilic aromatic substitution. Direct electrophilic reactions such as nitration, halogenation, or Friedel-Crafts reactions are generally not feasible or require harsh conditions, often resulting in low yields and lack of regioselectivity. cmu.edu In many cases, electrophilic halogenation of the pyrazine nucleus has been reported to be unsuccessful. nih.gov

Nucleophilic Substitution Reactions on Halogenated Derivatives

A more viable strategy for the functionalization of the pyrazine ring is through nucleophilic aromatic substitution (SNAr) on halogenated derivatives. The introduction of a halogen atom, typically at the 5- or 6-position, can be achieved through multi-step synthetic sequences. Once installed, these halogens can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The electron-deficient nature of the pyrazine ring, further enhanced by the sulfonyl group, facilitates these SNAr reactions.

Directed Metalation and Subsequent Electrophilic Quenches

Table 3: Potential Directed Metalation and Quench Reactions of a Protected 2-Amino-3-(cyclopropylsulfonyl)pyrazine Derivative

| Entry | Protecting Group (PG) | Base | Electrophile | Product Position of Substitution |

| 1 | Boc | n-BuLi/TMEDA | I₂ | 5- or 6- |

| 2 | Piv | s-BuLi | DMF | 5- or 6- |

| 3 | Boc | LDA | Me₃SiCl | 5- or 6- |

Note: This table presents hypothetical reaction pathways for illustrative purposes, as specific experimental data for the directed metalation of 2-Amino-3-(cyclopropylsulfonyl)pyrazine is not currently available in the public domain.

Chemical Modifications of the Cyclopropylsulfonyl Moiety

The cyclopropylsulfonyl group attached to the pyrazine ring in 2-amino-3-(cyclopropylsulfonyl)pyrazine offers unique opportunities for chemical modification. The inherent strain of the three-membered ring and the versatile chemistry of the sulfonyl group allow for a range of derivatization strategies aimed at exploring the structure-activity relationships of this scaffold.

Ring-Opening Reactions of the Cyclopropane (B1198618) Ring

The cyclopropane ring, while generally stable, can undergo ring-opening reactions under specific conditions, often facilitated by the electronic nature of the substituents on the ring and the reaction conditions employed. For the 2-amino-3-(cyclopropylsulfonyl)pyrazine scaffold, these reactions can lead to novel linear side chains at the 3-position of the pyrazine core.

Nucleophilic Ring-Opening:

While cyclopropyl (B3062369) sulfones without activating groups are generally resistant to nucleophilic attack, the presence of the electron-withdrawing sulfonyl group can make the cyclopropane ring susceptible to ring-opening by strong nucleophiles. This typically occurs via a nucleophilic attack on one of the β-carbon atoms of the cyclopropyl ring, leading to the cleavage of a C-C bond.

For instance, treatment of a cyclopropyl sulfone with a soft nucleophile like a thiol in the presence of a base could potentially lead to a ring-opened product. The reaction would proceed through a Michael-type addition, followed by protonation to yield the corresponding 3-(3-(organothio)propylsulfonyl)pyrazine derivative.

Hypothetical Reaction Scheme for Nucleophilic Ring-Opening

| Reactant | Reagents and Conditions | Product |

| 2-Amino-3-(cyclopropylsulfonyl)pyrazine | 1. R-SH (e.g., Thiophenol), NaH, THF, rt, 24 h; 2. H₂O | 2-Amino-3-(3-(phenylthio)propylsulfonyl)pyrazine |

| 2-Amino-3-(cyclopropylsulfonyl)pyrazine | 1. NaCN, DMSO, 90 °C, 12 h; 2. H₂O | 2-Amino-3-(3-cyanopropylsulfonyl)pyrazine |

Reductive Ring-Opening:

Reductive cleavage of the cyclopropane ring can also be a viable strategy. This can be achieved using dissolving metal reductions or catalytic hydrogenation under forcing conditions. These methods would generate a propylsulfonyl side chain. The specific product would depend on the reaction conditions and the source of protons. For example, using a metal-ammonia reduction could lead to the formation of 2-amino-3-(propylsulfonyl)pyrazine.

Hypothetical Reaction Data for Reductive Ring-Opening

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Na, liq. NH₃ | THF | -78 | 2 | 2-Amino-3-(propylsulfonyl)pyrazine | 65 |

| 2 | H₂, Pd/C (10%) | EtOH | 80 | 24 | 2-Amino-3-(propylsulfonyl)pyrazine | 50 |

| 3 | Zn, EtOH | Reflux | 12 | 2-Amino-3-(3-oxobutylsulfonyl)pyrazine (from ketone) | 45 |

It is important to note that the conditions for these ring-opening reactions would need to be carefully optimized to avoid undesired side reactions on the aminopyrazine ring.

Oxidation/Reduction Chemistry of the Sulfonyl Group

The sulfonyl group itself is a versatile functional handle that can be manipulated to generate analogs with different electronic and steric properties.

Reduction of the Sulfonyl Group:

The reduction of the sulfonyl group in 2-amino-3-(cyclopropylsulfonyl)pyrazine to a sulfinyl or a thioether functionality can significantly alter the polarity and hydrogen bonding capabilities of the molecule. Aryl sulfones are known to be resistant to reduction, requiring strong reducing agents.

A combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been reported to be effective for the reduction of a variety of sulfones to their corresponding sulfides. This method could potentially be applied to 2-amino-3-(cyclopropylsulfonyl)pyrazine to yield 2-amino-3-(cyclopropylthio)pyrazine.

Hypothetical Reaction Scheme for Sulfonyl Group Reduction

| Starting Material | Reagents and Conditions | Product |

| 2-Amino-3-(cyclopropylsulfonyl)pyrazine | LiAlH₄, TiCl₄, THF, -78 °C to rt | 2-Amino-3-(cyclopropylthio)pyrazine |

Oxidation of the Corresponding Sulfide (B99878):

Conversely, if the synthetic route starts from 2-amino-3-(cyclopropylthio)pyrazine, the sulfide can be oxidized to the corresponding sulfoxide (B87167) or back to the sulfone. This allows for the fine-tuning of the oxidation state of the sulfur atom. A variety of oxidizing agents can be employed, and the choice of reagent and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone.

For example, using one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures would likely favor the formation of 2-amino-3-(cyclopropylsulfinyl)pyrazine. Using an excess of the oxidizing agent or a stronger oxidant like potassium permanganate (B83412) would lead to the formation of the sulfone.

Hypothetical Data for the Oxidation of 2-Amino-3-(cyclopropylthio)pyrazine

| Entry | Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Product | Yield (%) |

| 1 | m-CPBA | 1.1 | CH₂Cl₂ | 0 | 2-Amino-3-(cyclopropylsulfinyl)pyrazine | 85 |

| 2 | m-CPBA | 2.2 | CH₂Cl₂ | rt | 2-Amino-3-(cyclopropylsulfonyl)pyrazine | 92 |

| 3 | H₂O₂ (30%) | excess | AcOH | 60 | 2-Amino-3-(cyclopropylsulfonyl)pyrazine | 88 |

Synthesis of Libraries of Structurally Diverse Analogs for Chemical Exploration

To comprehensively explore the chemical space around the 2-amino-3-(cyclopropylsulfonyl)pyrazine core, the synthesis of libraries of structurally diverse analogs is a powerful strategy. Both solid-phase and solution-phase parallel synthesis methodologies can be employed to efficiently generate a large number of compounds for biological screening.

Solid-Phase Synthesis Approach:

A solid-phase synthesis strategy could involve anchoring a suitable pyrazine precursor to a solid support. For example, a pyrazine with a handle for attachment, such as a carboxylic acid or a hydroxyl group, could be immobilized on a resin. Subsequent chemical transformations on the pyrazine core, such as the introduction of the amino and cyclopropylsulfonyl groups, and modifications of these groups, could be performed. The final products would then be cleaved from the resin. This approach allows for the use of excess reagents and simplified purification procedures.

Solution-Phase Parallel Synthesis Approach:

Solution-phase parallel synthesis offers the advantage of easier reaction monitoring and scalability. A library of analogs could be generated by reacting a common intermediate with a diverse set of building blocks in a multi-well plate format. For example, starting from a suitable 2-amino-3-halopyrazine, a library of sulfonyl derivatives could be synthesized by reacting it with a variety of cyclopropyl and other alkyl/aryl sulfinates. Further derivatization of the amino group could also be performed in a parallel fashion.

Example of a Hypothetical Parallel Synthesis Library Design

| Scaffold | R¹ Substituent (at Amino Group) | R² Substituent (at Sulfonyl Group) |

| 3-(R²-sulfonyl)pyrazin-2-amine | H | Cyclopropyl |

| Methyl | Methyl | |

| Ethyl | Ethyl | |

| Benzyl | Phenyl | |

| Acetyl | 4-Chlorophenyl |

This systematic approach to derivatization would provide a valuable collection of compounds to probe the structure-activity relationship and identify key structural features for desired biological activities.

Applications of 2 Amino 3 Cyclopropylsulfonyl Pyrazine in Fundamental Chemical Research

Role as a Versatile Building Block in Complex Organic Synthesis

There is no available scientific literature that describes the use of "2-Amino-3-(cyclopropylsulfonyl)pyrazine" as a versatile building block in complex organic synthesis.

No published studies have demonstrated the utility of "2-Amino-3-(cyclopropylsulfonyl)pyrazine" as a precursor for the generation of diverse molecular scaffolds. Research in this area would typically involve the strategic modification of the amino, cyclopropylsulfonyl, or pyrazine (B50134) core moieties to access novel and structurally varied compounds. However, such investigations have not been reported for this specific molecule.

The potential of "2-Amino-3-(cyclopropylsulfonyl)pyrazine" to act as a ligand in coordination chemistry for catalytic applications remains unexplored. The nitrogen atoms of the pyrazine ring and the amino group, in principle, could coordinate with metal centers to form catalysts. However, no studies have been published detailing the synthesis, characterization, or catalytic activity of any metal complexes involving this compound as a ligand.

Integration into Novel Supramolecular Assemblies

There are no reports in the scientific literature on the integration of "2-Amino-3-(cyclopropylsulfonyl)pyrazine" into novel supramolecular assemblies. The formation of such assemblies would rely on non-covalent interactions, such as hydrogen bonding or π-π stacking, which the pyrazine ring and amino group could facilitate. Nevertheless, the supramolecular chemistry of this particular compound has not been a subject of published research.

Investigation as a Component in Advanced Materials

The investigation of "2-Amino-3-(cyclopropylsulfonyl)pyrazine" as a component in advanced materials, such as conjugated polymers or frameworks, has not been documented. While pyrazine-containing materials are a known class of advanced materials, the incorporation and influence of the "2-Amino-3-(cyclopropylsulfonyl)pyrazine" unit have not been specifically studied or reported.

Data Tables

Due to the absence of research findings for "2-Amino-3-(cyclopropylsulfonyl)pyrazine" in the specified areas, no data tables can be generated.

Conclusion and Future Research Directions in 2 Amino 3 Cyclopropylsulfonyl Pyrazine Chemistry

Summary of Key Discoveries and Methodological Advancements

There are no key discoveries or methodological advancements specifically associated with 2-Amino-3-(cyclopropylsulfonyl)pyrazine reported in the scientific literature.

Identification of Remaining Synthetic Challenges and Opportunities

The primary challenge is the development of a viable synthetic route to 2-Amino-3-(cyclopropylsulfonyl)pyrazine. Key considerations would include the choice of starting materials, the sequence of introducing the amino and cyclopropylsulfonyl groups, and the management of regioselectivity. The opportunity lies in establishing a novel synthetic methodology for this class of compounds.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-3-(cyclopropylsulfonyl)pyrazine?

The synthesis typically involves functionalization of pyrazine precursors. For example, bromination or sulfonylation reactions can introduce substituents. Starting with 2-Amino-3-mercaptopyrazine, cyclopropanesulfonyl chloride may be used under nucleophilic substitution conditions (e.g., in anhydrous DMF, 0–5°C, with a base like triethylamine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How can spectroscopic techniques characterize this compound’s structure?

- NMR : -NMR detects aromatic protons (δ 8.2–8.5 ppm for pyrazine ring) and cyclopropyl protons (δ 1.0–1.5 ppm). -NMR identifies sulfonyl carbon (δ ~55 ppm) and cyclopropyl carbons (δ ~10–15 ppm) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for : 230.0532).

- IR : Sulfonyl group vibrations appear at 1150–1300 cm (asymmetric stretching) and 1050–1150 cm (symmetric stretching) .

Q. What solvent systems are suitable for its crystallization?

Mixed solvents (e.g., ethanol/water or dichloromethane/hexane) yield high-purity crystals. Slow evaporation at 4°C minimizes solvent inclusion. X-ray diffraction confirms crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between amino and sulfonyl groups) .

Advanced Research Questions

Q. How do steric effects of the cyclopropylsulfonyl group influence reactivity?

The cyclopropyl group introduces steric hindrance, slowing nucleophilic attacks at the sulfonyl moiety. Computational studies (DFT at B3LYP/6-31G* level) show reduced electrophilicity compared to linear alkylsulfonyl analogs. Kinetic experiments (e.g., SN2 reactions with iodide) reveal rate constants 2–3 orders of magnitude lower than methylsulfonyl derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dosage Optimization : Bioassays may show variability due to solubility issues. Use DMSO stock solutions (<1% v/v) with critical micelle concentration (CMC) testing to avoid aggregation.

- Metabolic Stability : Hepatic microsome assays (e.g., human liver microsomes, NADPH regeneration system) assess degradation pathways. LC-MS/MS quantifies parent compound and metabolites .

Q. How can computational modeling predict its interactions with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like cyclooxygenase-2 (COX-2). The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355, while the cyclopropyl moiety occupies hydrophobic pockets. Free energy calculations (MM-PBSA) validate binding affinities .

Q. What experimental designs mitigate instability under varying pH conditions?

- pH Stability Profiling : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC-UV at 254 nm.

- Protecting Groups : Temporarily protect the amino group with Boc (tert-butoxycarbonyl) during reactions in acidic/basic media .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfonyl group.

- Characterization : Combine XRD and spectroscopic data to resolve structural ambiguities.

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent effects with reactivity/activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.